4-(1,4-Dioxan-2-yl)aniline
Description
Historical Context of Dioxane-Containing Chemical Scaffolds in Organic Synthesis
The 1,4-dioxane (B91453) ring system, a six-membered heterocycle containing two opposing oxygen atoms, has a long history in chemistry. First synthesized in 1863, 1,4-dioxane became commercially significant in the 1930s primarily as a high-polarity aprotic solvent. Its industrial production surged dramatically in the latter half of the 20th century, where it was widely used as a stabilizer for chlorinated solvents like 1,1,1-trichloroethane. researchgate.netnih.gov
Beyond its role as a solvent, the 1,4-dioxane structure has been increasingly recognized as a valuable scaffold in synthetic chemistry. Its incorporation into a larger molecule introduces a polar, hydrogen-bond-accepting group that can influence solubility and interactions with biological targets. Synthetic methodologies have been developed to create functionalized dioxane derivatives, allowing them to be used as three-dimensional building blocks for constructing complex molecular architectures. sigmaaldrich.com The chair-like conformation of the dioxane ring provides a defined spatial arrangement for its substituents, a feature that is highly sought after in drug design and materials science.
Significance of Aniline (B41778) Derivatives in Contemporary Chemical Research
Aniline, the simplest aromatic amine, and its derivatives are foundational materials in the chemical industry. aksci.com Their significance stems from the versatile reactivity of the aniline core. The amino group makes the aromatic ring highly susceptible to electrophilic substitution reactions, allowing for the straightforward introduction of a wide array of functional groups. vsnchem.com Furthermore, the amino group itself can be readily modified through reactions such as acylation, alkylation, and diazotization, opening up a vast chemical space for synthesis.
This chemical versatility has made aniline derivatives indispensable in numerous applications. They are key precursors in the manufacture of polymers, most notably polyurethanes, as well as rubber processing chemicals, agricultural products, and a wide spectrum of dyes and pigments. aksci.comnih.gov In the pharmaceutical sector, the aniline scaffold is a common feature in many drugs; a classic example is its role as a starting material for the synthesis of the analgesic paracetamol. aksci.com The continued exploration of new aniline derivatives is a major focus of research, aiming to create novel compounds for advanced materials and therapeutic agents. nih.gov
Rationale for Investigating the 4-(1,4-Dioxan-2-yl)aniline Architecture
The scientific motivation for studying the this compound structure lies in the potential for synergistic or novel properties arising from the combination of its two core components. This specific architecture presents several compelling features for investigation:
Hybrid Functionality : It merges the polar, flexible, and conformationally defined 1,4-dioxane ring with the electronically active and synthetically versatile aniline moiety.
Modulation of Physicochemical Properties : The dioxane group can enhance aqueous solubility and introduces two hydrogen bond acceptors, properties that are highly desirable in medicinal chemistry to improve a drug candidate's pharmacokinetic profile.
Three-Dimensional Structure : Unlike simple, planar aromatic compounds, the chiral center and the non-planar dioxane ring in this compound introduce a distinct three-dimensional geometry. This is a key strategy in modern drug discovery to achieve higher binding affinity and selectivity for biological targets.
Synthetic Handle : The aniline nitrogen provides a reliable point for further chemical elaboration. It can be used to link the molecule to other fragments or to construct more complex systems, such as in the synthesis of azo dyes or specific polymers. tubitak.gov.tr
Bioactivity Precedent : Related structures incorporating both dioxane and aniline motifs have shown significant biological activity. For instance, 4-[(4R,6R)-4,6-diphenyl-1,3-dioxan-2-yl]-N,N-dimethylaniline has been identified as an activator of the constitutive androstane (B1237026) receptor (CAR), a key regulator of metabolism. nih.gov This suggests that the broader class of dioxanyl-anilines could be a fruitful area for discovering new bioactive compounds.
Scope and Objectives of Academic Inquiry into the Compound
While this compound is commercially available, detailed academic studies on its synthesis and properties are not widely published. aksci.com A comprehensive investigation into this compound would logically pursue the following objectives:
Development of Synthetic Routes : Establishing efficient and scalable methods for its synthesis, potentially starting from 4-aminobenzaldehyde (B1209532) and glycerol (B35011) or related precursors.
Full Spectroscopic and Structural Characterization : A complete analysis using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction to confirm its structure, conformation, and stereochemistry.
Investigation of Physicochemical Properties : Quantifying key properties like solubility, lipophilicity (LogP), and pKa to build a complete profile of the molecule's behavior.
Exploration as a Chemical Building Block : Utilizing the compound as a starting material to synthesize more complex molecules, leveraging the reactivity of the aniline group for applications in materials science or as a scaffold for libraries of potential drug candidates.
Biological Screening : Evaluating the compound and its derivatives for biological activity against a range of targets, inspired by the activity of related molecules.
Detailed Research Findings
Although primary research literature on this compound is scarce, a profile of the compound can be assembled from chemical supplier data and predictive models. Furthermore, comparing it with its structural analogs provides valuable insights into its potential properties.
Compound Profile: this compound
Basic identifiers and predicted physicochemical properties for the compound are summarized below. This data serves as a foundational reference for any future research.
| Property | Value | Source |
| CAS Number | 1368639-20-6 | AK Scientific aksci.com |
| Molecular Formula | C₁₀H₁₃NO₂ | AK Scientific aksci.com |
| Molecular Weight | 179.22 g/mol | AK Scientific aksci.com |
| Monoisotopic Mass | 179.09464 Da | PubChem uni.lu |
| Predicted XlogP | 0.6 | PubChem uni.lu |
| Predicted CCS ([M+H]⁺) | 138.3 Ų | PubChem uni.lu |
Structural Analogs and Comparative Insights
Analysis of structurally related compounds highlights how subtle changes in the heterocyclic ring or substitution pattern can significantly alter molecular properties. The comparison below illustrates the unique position of this compound.
| Compound Name | Molecular Formula | Heterocycle Type | Key Structural Difference | Potential Property Implications |
| This compound | C₁₀H₁₃NO₂ | 1,4-Dioxane (6-membered) | Target compound. Asymmetric center at C2. | Chiral; possesses unique 3D structure. |
| 3-(1,3-Dioxan-2-yl)aniline | C₁₀H₁₃NO₂ | 1,3-Dioxane (B1201747) (6-membered) | Isomeric position (meta vs. para); different dioxane isomer. | Altered electronic distribution and overall molecular shape. |
| 4-(1,3-Dioxolan-2-yl)aniline nih.gov | C₉H₁₁NO₂ | 1,3-Dioxolane (5-membered) | Smaller, five-membered heterocyclic ring. | Different ring pucker and conformational flexibility. Used as a reagent for luminogens and caspase inhibitors. chemicalbook.com |
| 4-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline | C₁₂H₁₇NO₂ | 1,3-Dioxane (6-membered) | Gem-dimethyl substitution on the dioxane ring. | Increased steric bulk and hydrophobicity; reduced ring flexibility. |
This comparative analysis underscores the nuanced structural and electronic landscape of the dioxanyl-aniline family. The choice of a 1,4-dioxane versus a 1,3-dioxane or a 1,3-dioxolane, the substitution pattern on the aniline ring, and the presence of other substituents all contribute to a distinct property profile, making each analog a unique tool for chemical exploration.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(1,4-dioxan-2-yl)aniline |
InChI |
InChI=1S/C10H13NO2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10H,5-7,11H2 |
InChI Key |
VKPMFLSCUUTSDR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 1,4 Dioxan 2 Yl Aniline and Analogous Structures
Strategies for the Construction of the Dioxane Ring System in Aniline (B41778) Derivatives
The assembly of the 1,4-dioxane (B91453) ring onto a molecule that already contains an aniline functional group, or a precursor group like a nitroarene, is a key synthetic approach. This can be achieved through several methods, most notably cycloaddition reactions and ring-closing etherification.
Cycloaddition Reactions in Dioxane Ring Formation
Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, represent a powerful tool for the construction of six-membered heterocyclic systems. uc.pt This concerted [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a cyclic adduct. uc.pt For the synthesis of a 1,4-dioxane ring, this process would typically involve a diene and/or dienophile containing oxygen atoms.
One conceptual approach is the reaction of a 1,4-dioxygenated-1,3-diene with a suitable dienophile. Alternatively, a more common strategy involves the reaction of a diene with an oxygen-containing dienophile. While specific examples leading directly to aniline-substituted dioxanes are not prevalent, the general principles of hetero-Diels-Alder reactions can be applied. The reaction's efficiency and regioselectivity can often be controlled through the use of Lewis acid catalysts, which lower the energy of the LUMO of the dienophile. frontiersin.org The use of sustainable media, such as polyethylene (B3416737) glycol (PEG) or water, has also been explored for these types of transformations. uc.pt
Table 1: Conceptual Hetero-Diels-Alder Approach for Dioxane Synthesis
| Diene Component (Example) | Dienophile Component (Example) | Product Type | Key Features |
|---|---|---|---|
| 1,4-Dioxygenated-1,3-diene | Alkene (e.g., 4-vinylaniline (B72439) derivative) | Substituted 1,4-Dioxane | Forms the dioxane ring in a single step. |
Ring-Closing Etherification Approaches
Ring-closing etherification reactions are a more common and direct method for the synthesis of saturated cyclic ethers like 1,4-dioxane. These methods rely on the intramolecular cyclization of a suitable acyclic precursor. The kinetics of cyclization are generally favorable for forming six-membered rings. acs.org
A primary strategy is the Williamson ether synthesis, which involves the reaction of an alcoholate with a halide. For a 1,4-dioxane ring, this can be adapted into a double etherification. A typical precursor would be a 1,2-diol, such as that derived from the hydrolysis of 4-aminostyrene oxide. This diol can then be reacted with a two-carbon electrophile like 1,2-dichloroethane (B1671644) or a tosylated ethylene (B1197577) glycol derivative in the presence of a base.
Another robust method involves the acid-catalyzed reaction of a 1,2-diol with an aldehyde or a ketone to form a dioxane derivative (as an acetal (B89532) or ketal). This is particularly useful for creating substituted dioxanes. For the specific synthesis of 4-(1,4-dioxan-2-yl)aniline, a key intermediate would be 1-(4-aminophenyl)ethane-1,2-diol, which could be cyclized with a protected glycoaldehyde or a similar C2 synthon.
The general steps for these approaches are outlined below:
Table 2: Ring-Closing Etherification Strategies for Dioxane Formation
| Method | Precursor Requirement | Reagents & Conditions | Description |
|---|---|---|---|
| Double Williamson Etherification | Aromatic 1,2-diol (e.g., 1-(4-nitrophenyl)ethane-1,2-diol) | 1,2-dihaloethane, Strong base (e.g., NaH) | Stepwise or one-pot formation of two ether linkages to close the ring. The nitro group can be subsequently reduced to an aniline. |
| Acid-Catalyzed Cyclization | Aromatic 1,2-diol | Aldehyde/ketone or their acetals, Acid catalyst (e.g., p-TsOH) | Reaction of the diol with a carbonyl compound forms a cyclic acetal/ketal structure. |
| Intramolecular Cyclization | Acyclic ether with a terminal alcohol and leaving group | Base (e.g., KOH) | An intramolecular SN2 reaction where a hydroxyl group displaces a leaving group on the same molecule to form the cyclic ether. acs.org |
Approaches for Introducing the Aniline Moiety to the Dioxane Scaffold
This synthetic strategy involves beginning with a pre-formed dioxane ring that is functionalized to allow for the attachment of an aniline group or a precursor. Palladium-catalyzed cross-coupling reactions are the predominant methods used for this purpose, offering high efficiency and broad functional group tolerance. acs.orgresearchgate.net
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed reactions have become essential tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The Suzuki-Miyaura coupling and Buchwald-Hartwig amination are particularly relevant for synthesizing this compound.
The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate, catalyzed by a palladium(0) complex. gre.ac.uk To synthesize the target molecule, this could involve two primary pathways:
Coupling of a dioxane-functionalized arylboronic acid with an aminophenyl halide.
Coupling of a dioxane-functionalized aryl halide with an aminophenylboronic acid.
The development of this reaction has led to a wide variety of reliable protocols with high yields. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction. For instance, the synthesis of N,N-dihexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been reported, which can then be used as a coupling partner. mdpi.com This demonstrates the feasibility of preparing aniline-containing boronic esters for subsequent Suzuki-Miyaura reactions. mdpi.com A tandem Miyaura borylation followed by a Suzuki-Miyaura coupling in a one-pot process represents an efficient modern approach. acs.org
Table 3: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Examples | Purpose/Role | Source(s) |
|---|---|---|---|
| Palladium Precatalyst | Pd(OAc)2, Pd(PPh3)4, PdCl2(dppf) | Source of the active Pd(0) catalyst. | mdpi.comacs.org |
| Ligand | PPh3, dppf, XPhos | Stabilizes the Pd catalyst and facilitates the catalytic cycle. | researchgate.net |
| Base | K3PO4, K2CO3, Na2CO3, KOAc | Activates the organoboron species and participates in the transmetalation step. | mdpi.comacs.org |
| Solvent | 1,4-Dioxane, Toluene (B28343), DMF, Ethanol (B145695)/Water | Solubilizes reactants and influences reaction rate and yield. | researchgate.netmdpi.com |
| Boron Species | Arylboronic acids, Arylboronic acid pinacol (B44631) esters | The organoboron coupling partner. | gre.ac.ukmdpi.com |
| Halide/Triflate | Aryl iodides, bromides, chlorides, or triflates | The organohalide coupling partner. | researchgate.net |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for synthesizing aryl amines from aryl halides or triflates. wikipedia.org This reaction is exceptionally versatile and has largely replaced harsher classical methods for C-N bond formation. wikipedia.org Its development has produced several generations of catalyst systems, enabling the coupling of a wide array of amines and aryl partners under increasingly mild conditions. wikipedia.org
For the synthesis of this compound, the reaction would involve coupling a dioxane-substituted aryl halide, such as 2-(4-bromophenyl)-1,4-dioxane, with ammonia (B1221849) or an ammonia equivalent. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aryl amine product and regenerate the catalyst. wikipedia.org The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands (e.g., Xantphos, XPhos, PCy3) often providing the best results. nih.govacs.org
Table 4: Representative Buchwald-Hartwig Amination Systems
| Palladium Source | Ligand | Base | Solvent | Coupling Partners | Source(s) |
|---|---|---|---|---|---|
| Pd(OAc)2 | Xantphos | K3PO4 | 1,4-Dioxane | Aryl bromide + Aniline | nih.gov |
| Pd(OAc)2 | PCy3 | K3PO4 | Toluene | Aryl bromide + Aniline | nih.gov |
| [Pd(allyl)Cl]2 | XPhos | NaOtBu | Toluene | Aryl bromide + Secondary Amine | acs.org |
| Pd/NHC Precatalysts | IPr, IMes | KOtBu | 1,4-Dioxane | Bromobenzene + Aniline | acs.org |
Nitration-Reduction Sequences for Aniline Synthesis
A traditional and widely used method for the preparation of anilines is the nitration of an aromatic ring followed by the reduction of the nitro group. youtube.comchemistrysteps.com This two-step process is a fundamental transformation in organic synthesis.
The initial step involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.comchemistrysteps.com This electrophilic aromatic substitution reaction is generally efficient for a wide range of aromatic substrates.
Following nitration, the nitro group is reduced to a primary amine (-NH₂). A variety of reducing agents can be employed for this transformation, and the choice often depends on the presence of other functional groups in the molecule. youtube.comorganic-chemistry.org Common methods include:
Catalytic Hydrogenation: This method utilizes hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). youtube.com It is a clean and efficient method, but it may not be suitable for molecules containing other reducible functional groups like alkenes or certain halides. youtube.com
Metal/Acid Reduction: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for nitro group reduction. youtube.comchemistrysteps.com Activated iron, generated from Fe/HCl or Zn/FeSO₄, has been shown to be a chemoselective method, tolerating various functional groups. researchgate.net
Stannous Chloride: Tin(II) chloride (SnCl₂) in a solvent like ethanol is another mild reducing agent for converting nitroarenes to anilines. youtube.com
Sodium Sulfide (B99878): In some cases, sodium sulfide nonahydrate can be used for the reduction of a nitro group, as demonstrated in the synthesis of 2-(4'-Aminophenyl)-5-propyl-1,3,4-oxadiazole. chemicalbook.com
A plausible reaction scheme for the synthesis of this compound via a nitration-reduction sequence would start with 2-phenyl-1,4-dioxane. Nitration would yield 2-(4-nitrophenyl)-1,4-dioxane, which is then reduced to the target aniline.
Table 1: Common Reducing Agents for Nitro to Amine Conversion
| Reducing Agent | Conditions | Advantages | Disadvantages |
| H₂/Pd/C | Hydrogen gas, Palladium on carbon catalyst | Clean, high yield | Can reduce other functional groups |
| Fe/HCl | Iron metal, Hydrochloric acid | Cost-effective, robust | Requires acidic conditions |
| SnCl₂ | Tin(II) chloride, Ethanol | Mild conditions | Stoichiometric tin waste |
| Na₂S·9H₂O | Sodium sulfide nonahydrate, Water/Dioxane | Specific applications | Can have side reactions |
Direct Amination Reactions
Direct amination reactions offer a more convergent approach to aniline synthesis, avoiding the need for a separate nitration step. These methods typically involve the coupling of an aryl halide or triflate with an ammonia equivalent, often catalyzed by a transition metal complex. researchgate.netrsc.org
Palladium-catalyzed Buchwald-Hartwig amination is a prominent method for forming C-N bonds. acs.orgnih.gov This reaction has been successfully employed for the amination of aryl halides with ammonia or ammonia surrogates. rsc.orgacs.org The choice of ligand is crucial for achieving high selectivity for the primary aniline over the diarylamine byproduct. rsc.org Solvents like toluene and 1,4-dioxane are frequently used due to their high boiling points and ability to dissolve a wide range of organic compounds. nih.gov
Key components of a typical Buchwald-Hartwig amination for aniline synthesis include:
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. rsc.org
Phosphine Ligand: Ligands such as XPhos or t-BuXPhos are often effective. acs.org
Base: Strong bases like sodium t-butoxide (NaOtBu) are generally required. nih.gov
Ammonia Source: This can be a solution of ammonia in a solvent like 1,4-dioxane or an ammonium (B1175870) salt like ammonium sulfate. rsc.orgacs.org
Microwave-assisted, catalyst-free methods have also been developed for the synthesis of anilines from activated aryl halides, offering a more environmentally friendly alternative. tandfonline.com
Green Chemistry Principles in the Synthesis of Dioxanyl-Aniline Compounds
The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. In the context of synthesizing dioxanyl-aniline compounds, several strategies can be adopted.
Solvent-Free Reactions: Conducting reactions without a solvent or using water as a solvent reduces waste and avoids the use of volatile organic compounds (VOCs). univ-ouargla.dz For instance, the synthesis of N-benzylidene aniline has been achieved through a solvent-free condensation reaction. univ-ouargla.dz
Use of Renewable Resources: Exploring starting materials derived from renewable sources can reduce the reliance on fossil fuels.
Catalysis: The use of catalysts, especially those that are non-toxic and can be recycled, is a core principle of green chemistry. For example, MgSO₄ has been used as a Lewis acid catalyst for the N-acetylation of anilines under sunlight, providing a sustainable pathway. rsc.orgijtsrd.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. rsc.org
Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or sunlight can reduce energy consumption compared to conventional heating methods. tandfonline.comrsc.org
A two-step synthesis of 4-bromoacetanilide from aniline has been described as a greener approach, using Zn dust/Fe powder–acetic acid instead of acetic anhydride (B1165640) for the acetylation step. acs.org
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of enantiomerically pure chiral 2-substituted 1,4-dioxane derivatives is of significant interest due to their prevalence in biologically active molecules. acs.orgrsc.org Asymmetric hydrogenation is a powerful tool for establishing stereocenters with high enantioselectivity.
Rhodium-catalyzed asymmetric hydrogenation of benzo[b] univ-ouargla.dzacs.orgdioxine derivatives has been developed to produce chiral 2-substituted 2,3-dihydrobenzo univ-ouargla.dzacs.orgdioxane derivatives with high yields and excellent enantiomeric excess (ee). acs.org Similarly, an iridium-catalyzed asymmetric hydrogenation using a [Ir(cod)Cl]₂/BIDIME-dimer system has been shown to be versatile for the reduction of 2-substituted 1,4-benzodioxines. rsc.org
The synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives has been achieved through a convergent and stereoselective route, highlighting the potential for creating structurally diverse analogs. beilstein-journals.org Another effective method for synthesizing mono- and disubstituted 1,4-dioxane-2,5-diones involves the acylation of α-hydroxy acids followed by cyclization. sci-hub.se
Table 2: Catalytic Systems for Stereoselective Synthesis of Chiral Dioxane Analogs
| Catalyst System | Substrate Type | Key Features |
| Rh-ZhaoPhos | Benzo[b] univ-ouargla.dzacs.orgdioxine derivatives | High yields, >99% ee |
| [Ir(cod)Cl]₂/BIDIME-dimer | 2-Substituted 1,4-benzodioxines | Excellent enantioselectivities (up to 99:1 er) |
| Iridium/iPr-BiphPHOX | 2-Alkylidene 1,4-benzoxazin-3-ones | Up to 99% yield and 99% ee |
Recent Advances in Diversified Synthetic Routes to Dioxane-Aniline Hybrids
Recent research has focused on developing novel and efficient synthetic routes to create hybrid molecules incorporating the dioxane-aniline scaffold. These efforts aim to expand the chemical space and explore new biological activities.
The synthesis of molecular hybrids often involves multi-component reactions or sequential coupling strategies. For example, quinoline (B57606) and sulfonamide hybrids have been synthesized via a sequence involving Skraup synthesis, nucleophilic substitution, and Suzuki coupling, with the final step often carried out in 1,4-dioxane. nih.gov Similarly, triazole-based molecular hybrids have been prepared, demonstrating the versatility of click chemistry and related transformations in generating diverse structures. mdpi.com
The development of new catalytic systems continues to be a major driver of innovation. For instance, a palladium-catalyzed cross-coupling reaction is a key step in the synthesis of thienoindole analogs, where 1,4-dioxane is often used as a solvent. nih.gov Furthermore, advancements in metal-free catalysts are providing greener and more sustainable alternatives for the synthesis of N-heterocyclic frameworks. rsc.org
The exploration of dithiocarbamates has also led to the development of greener synthetic approaches, including multi-component reactions that are operationally simple and efficient. tandfonline.com These modern synthetic strategies are crucial for the continued discovery and development of novel dioxane-aniline hybrids with potential applications in various fields.
Mechanistic Investigations and Reaction Pathways Involving the 4 1,4 Dioxan 2 Yl Aniline Moiety
Reactivity of the Aniline (B41778) Functional Group in 4-(1,4-Dioxan-2-yl)aniline
The aniline portion of the molecule is central to its reactivity, with the nitrogen's lone pair of electrons significantly influencing the aromatic system and serving as a nucleophilic center.
Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. This mechanism is uncommon for typical aniline derivatives like this compound. libretexts.org SNAr reactions generally require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.orgnih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org
The amino group (-NH₂) of the aniline moiety is a potent electron-donating group, which increases the electron density of the aromatic ring. This characteristic deactivates the ring towards attack by nucleophiles, making nucleophilic aromatic substitution energetically unfavorable under standard conditions. libretexts.org Therefore, for this compound to undergo such a reaction, the presence of a good leaving group on the ring and the introduction of strong electron-withdrawing substituents would be prerequisite.
In contrast to its inertness toward nucleophiles, the aniline ring in this compound is highly activated for electrophilic aromatic substitution (EAS). wikipedia.org The amino group, through resonance, donates its lone pair of electrons into the benzene (B151609) π-system. wikipedia.orgchemistrysteps.com This donation of electron density significantly increases the nucleophilicity of the ring, making it much more reactive than benzene itself. wikipedia.orgmakingmolecules.com
The increased electron density is concentrated at the ortho and para positions relative to the amino group. wikipedia.org Since the para position is already occupied by the 1,4-dioxan-2-yl substituent, electrophilic attack will be directed predominantly to the two equivalent ortho positions (C2 and C6). However, the high reactivity of the aniline ring can sometimes lead to polysubstitution, and the basic nature of the amino group can complicate reactions that use Lewis acid catalysts, such as Friedel-Crafts alkylation and acylation. chemistrysteps.comyoutube.com The nitrogen atom can act as a Lewis base and coordinate with the catalyst, deactivating the ring. youtube.com
| Reaction Type | Reagents | Expected Major Product(s) |
|---|---|---|
| Halogenation | Br2 in H2O or CH3COOH | 2,6-Dibromo-4-(1,4-dioxan-2-yl)aniline |
| Nitration | HNO3/H2SO4 (with protection of NH2 group) | 2-Nitro-4-(1,4-dioxan-2-yl)aniline |
| Sulfonation | Fuming H2SO4 | 2-Amino-5-(1,4-dioxan-2-yl)benzenesulfonic acid |
The primary amino group of this compound readily participates in condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. derpharmachemica.comiosrjournals.org This reaction is a cornerstone of amine chemistry and proceeds via a nucleophilic addition-elimination mechanism. iosrjournals.org The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This initial addition forms an unstable carbinolamine intermediate, which then dehydrates (loses a molecule of water), often under mild acid catalysis, to yield the stable C=N double bond of the imine. iosrjournals.orgwjpsonline.com
The formation of these imines is a versatile method for creating new C-N bonds and is widely used in the synthesis of various organic compounds and ligands for metal complexes. asianpubs.org
| Carbonyl Reactant | Structure | Resulting Schiff Base Product Name |
|---|---|---|
| Benzaldehyde | C6H5CHO | (E)-N-Benzylidene-4-(1,4-dioxan-2-yl)aniline |
| Acetone | (CH3)2CO | N-(Propan-2-ylidene)-4-(1,4-dioxan-2-yl)aniline |
| Salicylaldehyde | C7H6O2 | 2-(((4-(1,4-Dioxan-2-yl)phenyl)imino)methyl)phenol |
Aniline and its derivatives are valuable precursors for the synthesis of a wide array of fused heterocyclic compounds. The presence of both a nucleophilic nitrogen and an activated aromatic ring in this compound allows it to be used in various cyclization strategies to build complex molecular architectures. These reactions typically involve the formation of one or more bonds to create new rings fused to the original benzene ring.
For instance, in reactions analogous to the Fischer indole synthesis, this compound could be reacted with a ketone or aldehyde to form a hydrazone, which upon treatment with an acid catalyst, could cyclize to form an indole ring. Similarly, Skraup or Doebner-von Miller reactions could potentially be employed to construct quinoline (B57606) ring systems fused to the aniline core. Electrophilic cyclization of alkyne-containing anilines is another powerful method for forming heterocyclic systems. sci-hub.box These synthetic routes open pathways to novel heterocyclic structures incorporating the 1,4-dioxane (B91453) moiety, which are of interest in medicinal chemistry and materials science. mdpi.com
Transformations Involving the 1,4-Dioxane Ring
While often considered relatively inert, the 1,4-dioxane ring can undergo specific chemical transformations, primarily involving the cleavage of its ether linkages.
The 1,4-dioxane ring is a cyclic diether. Ethers are generally stable but can be cleaved under harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). The ring-opening of the 1,4-dioxane moiety in this compound would proceed via protonation of one of the ether oxygens, followed by nucleophilic attack by a halide ion. This would break one of the C-O bonds, leading to a linear ether structure. Further reaction could cleave the second ether linkage.
Such ring-opening reactions provide a method for derivatizing the molecule. The resulting hydroxyl and haloalkyl groups can serve as handles for subsequent chemical modifications. However, the strongly acidic conditions required for ether cleavage could also protonate the aniline nitrogen or lead to unwanted side reactions on the aromatic ring. Therefore, protection of the amino group might be necessary before attempting transformations of the dioxane ring. Ring-opening polymerization is a common reaction for dioxane derivatives, often initiated by catalysts to form poly(ether-ester)s, highlighting the potential for the ring to be opened under specific catalytic conditions. researchgate.netnih.gov
Catalytic Transformations Utilizing this compound as a Ligand or Substrate
The scientific literature contains a vast body of work on palladium-catalyzed cross-coupling reactions where various aniline derivatives serve as substrates. Furthermore, the development of ligands is a central theme in this area of research. However, a search of the literature did not yield any instances of this compound being specifically employed or studied as a ligand or a substrate in cross-coupling catalysis. There are no documented examples of its use to tune the electronic or steric properties of a catalyst, nor are there specific reports on its reactivity as a coupling partner in reactions such as Suzuki, Buchwald-Hartwig, or Heck couplings.
While organocatalysis is a burgeoning field with many applications involving aniline and its derivatives, no studies were found that specifically utilize this compound. The literature describes the use of anilines as nucleophiles in conjugate additions and other organocatalytic transformations, but the specific role or reactivity of the this compound derivative in such reactions has not been reported.
Reaction Kinetics and Thermodynamic Studies of this compound Derivatives
There is a notable absence of research focused on the reaction kinetics or thermodynamics of this compound or its derivatives. Kinetic data, such as rate constants, activation energies, or reaction orders, have not been published for reactions involving this specific compound. Likewise, thermodynamic parameters, including enthalpy, entropy, and Gibbs free energy of formation or reaction, are not available in the current body of scientific literature.
Advanced Spectroscopic and Structural Elucidation of 4 1,4 Dioxan 2 Yl Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 4-(1,4-Dioxan-2-yl)aniline. Through a suite of one-dimensional and two-dimensional experiments, the precise chemical environment of each proton and carbon atom can be determined, confirming the connectivity between the aniline (B41778) and 1,4-dioxane (B91453) moieties.
High-resolution ¹H and ¹³C NMR spectra provide foundational information regarding the chemical structure. The predicted chemical shifts are based on the analysis of the individual aniline and 1,4-dioxane structures and data from similarly substituted compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring and the aliphatic protons of the 1,4-dioxane ring. The aniline portion typically displays a characteristic AA'BB' system for its para-substituted aromatic protons. The protons on the dioxane ring present a more complex system due to its non-planar chair conformation, leading to different chemical environments for axial and equatorial protons and complex spin-spin coupling patterns.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule (four for the aniline ring and four for the dioxane ring). The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen and nitrogen) and the aromatic system.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aniline C1 (C-NH₂) | - | ~146-148 |
| Aniline C2/C6 (ortho) | ~6.6-6.8 (d) | ~114-116 |
| Aniline C3/C5 (meta) | ~7.0-7.2 (d) | ~128-130 |
| Aniline C4 (C-dioxane) | - | ~130-135 |
| Aniline NH₂ | ~3.5-4.0 (br s) | - |
| Dioxane C2 (CH) | ~4.5-5.0 (dd) | ~75-80 |
| Dioxane C3 (CH₂) | ~3.6-4.0 (m) | ~66-70 |
| Dioxane C5 (CH₂) | ~3.6-4.0 (m) | ~66-70 |
| Dioxane C6 (CH₂) | ~3.6-4.0 (m) | ~65-68 |
Note: Predicted values are based on typical chemical shifts for aniline, 1,4-dioxane, and related substituted structures. chemicalbook.comdocbrown.info Actual experimental values may vary based on solvent and other conditions.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be critical for tracing the sequence of protons within the dioxane ring. Key expected correlations would include the methine proton at the C2 position showing cross-peaks with the two diastereotopic protons on the C3 methylene group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). dtu.dk This technique allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its already-assigned proton signal from the ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is the most crucial experiment for confirming the connection between the aniline ring and the dioxane ring. A key HMBC correlation would be observed between the methine proton at C2 of the dioxane ring and the ipso-carbon (C4) of the aniline ring. Conversely, correlations from the aniline's ortho-protons (C3/C5-H) to the C2 carbon of the dioxane ring would provide definitive proof of the substitution site.
NMR data, particularly the vicinal proton-proton coupling constants (³JHH), provides insight into the molecule's three-dimensional structure. The 1,4-dioxane ring is known to adopt a stable chair conformation. acs.org
For this compound, the bulky 4-aminophenyl substituent at the C2 position is expected to preferentially occupy the equatorial position to minimize steric strain. This conformation can be confirmed by analyzing the coupling constants of the C2 proton. An equatorial orientation of the substituent would place the C2 proton in an axial position. The coupling between this axial C2 proton and the adjacent axial proton on C3 would result in a large coupling constant (typically ³J_ax-ax ≈ 8–12 Hz), while the coupling to the equatorial C3 proton would be small (³J_ax-eq ≈ 2–4 Hz). Observation of these characteristic J-values would confirm the predicted lowest-energy conformation. sciforum.net
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide a molecular "fingerprint" by probing the vibrational modes of the chemical bonds within the molecule.
FT-IR spectroscopy is highly effective for identifying the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the specific vibrational frequencies of its constituent bonds.
Key expected absorption bands include:
N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂) group.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the dioxane ring appear just below 3000 cm⁻¹. docbrown.info
C=C Stretching: Aromatic ring stretching vibrations are expected in the 1500-1620 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine group typically results in a band around 1600-1650 cm⁻¹.
C-O-C Stretching: The most characteristic vibrations for the dioxane moiety are the strong asymmetric C-O-C (ether) stretching bands, which are expected to appear in the 1070-1140 cm⁻¹ region. docbrown.info
C-N Stretching: The aromatic carbon-nitrogen bond stretching is expected around 1250-1350 cm⁻¹.
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 3000 - 2850 | C-H Stretch | Dioxane Ring (Aliphatic) |
| 1650 - 1600 | N-H Bend (Scissoring) | Primary Amine |
| 1620 - 1500 | C=C Stretch | Aromatic Ring |
| 1350 - 1250 | C-N Stretch | Aromatic Amine |
| 1140 - 1070 | C-O-C Asymmetric Stretch | Ether (Dioxane) |
Raman spectroscopy is complementary to FT-IR and provides information on molecular vibrations that involve a change in polarizability. nih.gov It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds.
For this compound, strong Raman signals would be expected for:
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the para-substituted benzene (B151609) ring, typically appearing around 990-1010 cm⁻¹, is often a very strong and characteristic band in the Raman spectrum. researchgate.net
C-C Stretching: The stretching vibrations of the carbon-carbon bonds within both the aromatic and dioxane rings would be Raman active.
Symmetric C-H Stretching: Symmetric stretching modes of the methylene groups in the dioxane ring would also be observable.
The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of all key structural components and offering a unique fingerprint for identification. nih.gov
Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. High-resolution and tandem mass spectrometry techniques offer detailed insights into the elemental composition and fragmentation patterns of this compound.
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, often to within sub-parts-per-million (ppm) levels. This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound (C₁₀H₁₃NO₂), HRMS can differentiate its molecular ion from other ions with the same nominal mass but different elemental compositions.
The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound can be calculated with high precision. This experimental value, when compared to the theoretical mass, confirms the elemental composition, a critical step in structural confirmation.
Table 1: Theoretical Mass Data for this compound
| Species | Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₁₀H₁₃NO₂ | 179.09463 |
| [M+H]⁺ | C₁₀H₁₄NO₂⁺ | 180.10191 |
| [M+Na]⁺ | C₁₀H₁₃NNaO₂⁺ | 202.08382 |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and then analyze its fragment ions. wikipedia.orgnih.gov This technique provides detailed structural information by revealing the molecule's fragmentation pathways. unito.it For this compound, the protonated molecule [M+H]⁺ (m/z 180.1) would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to induce fragmentation.
The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the dioxane ring and fragmentation of the aniline moiety.
Aniline Moiety Fragmentation: Aromatic amines like aniline typically exhibit fragmentation patterns involving the amino group. The protonated aniline (m/z 94) is known to lose ammonia (B1221849) (NH₃), resulting in a characteristic phenyl cation fragment at m/z 77. massbank.eumassbank.eu
Dioxane Ring Fragmentation: The 1,4-dioxane ring is prone to ring-opening and subsequent cleavage. Common fragmentation pathways for dioxane involve the loss of small neutral molecules like formaldehyde (CH₂O) or ethylene (B1197577) oxide (C₂H₄O).
Combined Fragmentation: The MS/MS spectrum of this compound would likely show a combination of these fragmentation patterns. A primary cleavage could occur at the C-C bond linking the aniline and dioxane rings, or through ring-opening of the dioxane moiety followed by rearrangements and further fragmentation.
Table 2: Predicted Major Fragment Ions in MS/MS of [this compound+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 180.1 | 122.1 | C₂H₄O₂ | [C₈H₁₂N]⁺ - Ion from dioxane ring cleavage |
| 180.1 | 106.1 | C₃H₆O₂ | [C₇H₈N]⁺ - Aminotropylium ion |
| 180.1 | 94.1 | C₄H₆O₂ | [C₆H₈N]⁺ - Protonated aniline |
X-ray Crystallography for Solid-State Molecular Architecture
The 1,4-dioxane ring is not planar and can adopt several conformations, with the "chair" form generally being the most stable. iucr.orgiucr.org However, substitution on the ring can influence its preferred geometry. In the crystal structure of a closely related derivative, 4-(2,3-dihydrothieno[3,4-b] iucr.orgcdnsciencepub.comdioxin-5-yl)aniline, the dioxane-type ring was found to adopt a half-chair conformation . researchgate.net This deviation from the ideal chair conformation is likely due to the fusion with the thiophene ring and the steric and electronic influence of the aniline substituent. The half-chair is a higher-energy, more strained geometry that represents a transitional state between the chair and boat conformations. chemistrytalk.org It is therefore highly probable that the dioxane ring in this compound also exhibits a non-chair conformation in its solid state, influenced by the bulky aniline group at the C2 position.
The way molecules arrange themselves in a crystal is governed by intermolecular forces. nih.gov For aniline and its derivatives, hydrogen bonding plays a crucial role in determining the crystal structure. researchgate.net The amino group (-NH₂) of the aniline moiety is an excellent hydrogen bond donor, while the oxygen atoms of the dioxane ring can act as hydrogen bond acceptors.
Electronic Spectroscopy for Understanding Chromophoric Properties
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is used to characterize its chromophoric properties. A chromophore is the part of a molecule responsible for its color by absorbing light at specific wavelengths.
The primary chromophore in this compound is the aniline moiety. The electronic spectrum of aniline in a non-polar solvent like cyclohexane typically displays two main absorption bands: a strong peak (the B-band) around 234 nm and a weaker, structured band (the C-band or benzenoid band) around 285 nm. cdnsciencepub.com These absorptions arise from π-π* electronic transitions within the benzene ring, which are significantly influenced by the electron-donating amino group. wikipedia.org
The dioxane substituent at the para position is an alkyl ether group, which acts as a weak auxochrome. An auxochrome is a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. The oxygen atoms in the dioxane ring have lone pairs of electrons that can interact with the π-system of the aniline ring, though this effect is generally weaker than that of the amino group. This interaction typically causes a small bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands. ajrsp.com The specific absorption maxima (λ_max) for this compound will also be sensitive to the solvent's polarity. researchgate.netnih.gov
Table 3: Typical UV-Vis Absorption Data for Aniline and Expected Shifts for this compound
| Compound | Solvent | B-band (λ_max, nm) | C-band (λ_max, nm) | Effect of Dioxane Substituent |
|---|---|---|---|---|
| Aniline | Cyclohexane | ~234 | ~285 | N/A |
UV-Visible (UV-Vis) Spectroscopy and Solvatochromism
The UV-Vis absorption spectrum of this compound is expected to be characterized by electronic transitions within the aniline chromophore. The aniline molecule typically exhibits two main absorption bands: a strong primary band at shorter wavelengths (around 230-240 nm) and a weaker secondary band at longer wavelengths (around 280-290 nm). These bands are attributed to π → π* transitions of the benzene ring, which are influenced by the electron-donating amino group.
Solvatochromism refers to the shift in the position of absorption or emission bands of a substance in response to a change in the polarity of the solvent. This phenomenon provides insights into the electronic distribution in the ground and excited states of a molecule. For aniline and its derivatives, the nature of the solvent can significantly impact the position and intensity of the absorption bands.
Expected Solvatochromic Behavior:
In nonpolar solvents, the absorption spectrum of this compound would resemble that of aniline in a non-interacting environment. In polar and particularly in protic solvents (those capable of hydrogen bonding), significant spectral shifts are anticipated. The amino group can act as a hydrogen bond donor, and the oxygen atoms of the dioxane ring can act as hydrogen bond acceptors.
Positive Solvatochromism (Bathochromic or Red Shift): An increase in solvent polarity is expected to stabilize the more polar excited state to a greater extent than the ground state, leading to a shift of the absorption maximum to longer wavelengths (a red shift). This is commonly observed for molecules with an increased dipole moment upon excitation.
Negative Solvatochromism (Hypsochromic or Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will preferentially stabilize the ground state, resulting in a shift to shorter wavelengths (a blue shift).
For aniline derivatives, the interaction with protic solvents through hydrogen bonding can lead to a blue shift of the secondary absorption band. This is because hydrogen bonding can decrease the electron-donating ability of the amino group, thus increasing the energy required for the electronic transition.
To illustrate the potential solvatochromic shifts, the following table presents hypothetical UV-Vis absorption data for this compound in a range of solvents with varying polarities. This data is based on the typical behavior of similar aniline derivatives.
| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) - Band I | Absorption Maximum (λmax, nm) - Band II |
| n-Hexane | 1.88 | ~235 | ~285 |
| 1,4-Dioxane | 2.21 | ~238 | ~288 |
| Dichloromethane | 8.93 | ~240 | ~290 |
| Ethanol (B145695) | 24.55 | ~232 | ~280 |
| Acetonitrile | 37.5 | ~234 | ~282 |
| Water | 80.1 | ~230 | ~278 |
Note: This table is illustrative and not based on experimental data for this compound.
Fluorescence Spectroscopy and Quenching Mechanisms
Aniline and many of its derivatives are known to exhibit fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is also sensitive to the solvent environment. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, is an important parameter that can be influenced by the solvent polarity and specific solvent-solute interactions.
Expected Fluorescence Behavior:
For this compound, fluorescence is expected to originate from the first singlet excited state (S1) of the aniline moiety. The position and intensity of the fluorescence emission are likely to be strongly dependent on the solvent. In nonpolar solvents, a relatively sharp emission peak would be expected. As the solvent polarity increases, a bathochromic (red) shift in the emission maximum is anticipated due to the stabilization of the more polar excited state.
Fluorescence Quenching:
Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by the presence of another substance, known as a quencher. This process can occur through various mechanisms, primarily static and dynamic quenching.
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with the quencher molecule, leading to non-radiative de-excitation. The process is diffusion-controlled and can be described by the Stern-Volmer equation:
I0 / I = 1 + KSV[Q] = 1 + kqτ0[Q]
where I0 and I are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, KSV is the Stern-Volmer quenching constant, kq is the bimolecular quenching rate constant, and τ0 is the fluorescence lifetime of the fluorophore in the absence of the quencher.
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This reduces the concentration of the fluorophore that can be excited, thereby decreasing the fluorescence intensity.
Expected Quenching with Aniline as a Quencher:
While this compound is the fluorophore in this context, studies on the quenching of other fluorophores by aniline can provide insights. Aniline itself can act as a quencher, often through a charge-transfer mechanism. If an external quencher were introduced to a solution of this compound, the efficiency of quenching would depend on the nature of the quencher and the solvent.
For instance, in a study of fluorescence quenching of a fluorophore by aniline in different solvents, the quenching mechanism can be elucidated by analyzing the Stern-Volmer plots. A linear plot is indicative of a single quenching mechanism (either dynamic or static), while an upward curvature often suggests the presence of both static and dynamic quenching.
The following table provides hypothetical fluorescence quenching data for this compound with a generic quencher in different solvents to illustrate the expected trends.
| Solvent | Quencher Concentration [Q] (M) | Fluorescence Intensity (I) (a.u.) | I0/I |
| n-Hexane | 0.00 | 100 | 1.00 |
| 0.02 | 80 | 1.25 | |
| 0.04 | 67 | 1.49 | |
| 0.06 | 57 | 1.75 | |
| 0.08 | 50 | 2.00 | |
| 1,4-Dioxane | 0.00 | 95 | 1.00 |
| 0.02 | 78 | 1.22 | |
| 0.04 | 65 | 1.46 | |
| 0.06 | 55 | 1.73 | |
| 0.08 | 48 | 1.98 | |
| Acetonitrile | 0.00 | 85 | 1.00 |
| 0.02 | 65 | 1.31 | |
| 0.04 | 50 | 1.70 | |
| 0.06 | 40 | 2.13 | |
| 0.08 | 33 | 2.58 |
Note: This table is illustrative and not based on experimental data for this compound.
Theoretical and Computational Chemistry Studies on 4 1,4 Dioxan 2 Yl Aniline Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecular systems.
The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometric optimization. For aniline (B41778) derivatives, DFT methods are frequently employed to achieve this. researchgate.netresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results. A common approach involves using a hybrid functional like B3LYP or PBE0, combined with a basis set such as 6-31G(d,p) or a larger one like def2-TZVP for more precise calculations. nih.govmdpi.com
For analogues of 4-(1,4-dioxan-2-yl)aniline, such as those where the aniline moiety is substituted or part of a larger system, DFT calculations can predict bond lengths, bond angles, and dihedral angles. beilstein-journals.org For instance, in studies of similar aniline derivatives, the planarity of the aniline ring and the orientation of substituents are key parameters determined through geometric optimization. researchgate.net The presence of the 1,4-dioxane (B91453) ring introduces conformational flexibility, and DFT can be used to identify the most stable chair or boat-like conformations and the orientation of the aniline group relative to the dioxane ring.
Table 1: Representative Geometric Parameters for Aniline Analogues from DFT Calculations Note: This table presents typical values for aniline derivatives and may not represent the exact parameters for this compound.
| Parameter | Typical Calculated Value | Reference System |
|---|---|---|
| C-N bond length (ring-NH2) | 1.39 - 1.41 Å | Substituted Anilines |
| C=C bond length (aromatic) | 1.38 - 1.40 Å | Benzene (B151609)/Aniline |
| C-O bond length (dioxane) | 1.42 - 1.44 Å | 1,4-Dioxane |
| C-C-N bond angle (ring) | 119 - 121° | Substituted Anilines |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and predicting its electronic transitions. researchgate.net
For aniline analogues, the HOMO is typically localized on the electron-rich aniline ring and the nitrogen atom, while the LUMO may be distributed over the aromatic system or any electron-withdrawing substituents. researchgate.net In the case of this compound analogues, the dioxane ring can influence the electronic distribution and, consequently, the HOMO-LUMO energies and their localization. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. mdpi.com
Table 2: Calculated Frontier Molecular Orbital Energies for Aniline Analogues Note: The values presented are illustrative for aniline derivatives and will vary for specific analogues.
| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Simple Aniline | -5.1 to -5.5 | -0.2 to 0.2 | 4.9 to 5.7 |
| Aniline with Electron-Donating Group | -4.8 to -5.2 | -0.1 to 0.3 | 4.7 to 5.5 |
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and predicting UV-Vis spectra. nih.gov The calculated maximum absorption wavelength (λmax) corresponds to the electronic transition from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net
For analogues of this compound, TD-DFT calculations can help in assigning the observed absorption bands to specific electronic transitions, often of a π-π* character within the aniline moiety. researchgate.net The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to predict solvatochromic shifts, which are changes in the absorption spectrum upon changing the solvent polarity. mdpi.comiku.edu.tr
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations are excellent for studying static properties of a single molecule, molecular dynamics (MD) simulations are used to explore the dynamic behavior and conformational space of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of how the positions and velocities of atoms evolve. aps.org
For a flexible molecule like this compound, MD simulations can reveal the different accessible conformations of the dioxane ring (e.g., chair, boat, twist-boat) and the rotational freedom of the aniline group. nih.gov These simulations are particularly useful for understanding how the molecule behaves in a solution or when interacting with other molecules, such as in a biological system or a material matrix. researchgate.net By analyzing the simulation trajectory, one can determine the relative populations of different conformers and the energy barriers between them.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a particular chemical property. mdpi.com A QSAR model is a mathematical equation that relates one or more molecular descriptors (numerical representations of a molecule's properties) to the activity. biointerfaceresearch.com
For designing new analogues of this compound with desired properties, QSAR can be a valuable tool. nih.gov For example, if a series of aniline derivatives have been tested for a specific activity (e.g., as enzyme inhibitors), a QSAR model can be developed to predict the activity of new, unsynthesized analogues. nih.gov The descriptors used in QSAR models can be derived from the molecular structure and can be steric, electronic, or hydrophobic in nature. nih.gov A well-validated QSAR model can guide the synthesis of new compounds with potentially enhanced activity. neuroquantology.com
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in technologies like optical data storage, telecommunications, and frequency conversion. arxiv.org Certain organic molecules with a donor-π-acceptor (D-π-A) structure can exhibit significant NLO properties. Aniline and its derivatives can act as electron donors in such systems. optica.org
Computational chemistry can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. ajchem-a.comresearchgate.net DFT calculations are commonly used to compute β values. researchgate.netnih.gov For analogues of this compound, the aniline group can serve as the donor, and by introducing suitable acceptor groups on the aromatic ring, it is possible to design molecules with potentially large NLO responses. optica.org The dioxane group, while not directly conjugated, can influence the electronic properties and conformation of the molecule, which in turn can affect the NLO response. researchgate.netresearchgate.net
Table 3: Predicted First-Order Hyperpolarizability (β) for Aniline-based NLO Chromophores Note: This table illustrates typical calculated values for D-π-A systems containing aniline as the donor. The actual values will depend on the specific acceptor and π-bridge.
| Donor-π-Acceptor System | Calculated β (esu) |
|---|---|
| Aniline-phenyl-nitrobenzene | 10 - 20 x 10-30 |
| Dimethylaniline-stilbene-nitro | 50 - 100 x 10-30 |
Charge Distribution Analysis (e.g., Hirshfeld Charge Analysis)
A variety of methods have been developed to assign partial charges to atoms within a molecule. researchgate.net Historically, Mulliken population analysis has been widely used due to its simplicity. ugm.ac.idscience.gov However, Mulliken charges are known to be highly dependent on the choice of basis set, which can lead to unpredictable results. ugm.ac.idafit.edu More modern and robust methods are often preferred for their greater stability and more physical meaning. These include charges derived from Natural Bond Orbital (NBO) analysis and Hirshfeld charge analysis. researchgate.netuni-muenchen.de NBO analysis provides a description based on localized bonds and lone pairs, offering an intuitive chemical picture. uni-muenchen.dewisc.edu
Hirshfeld charge analysis, in particular, is considered a reliable method as it partitions the electron density in a way that is less sensitive to the basis set used in the calculation. researchgate.net This method defines the space of an atom in a molecule based on the electron density of the isolated, non-interacting atoms, providing a more consistent description of the charge distribution. researchgate.net Analysis of the charge distribution can reveal the most probable sites for electrophilic and nucleophilic attack. samipubco.comnih.gov For instance, in studies of various aniline derivatives, the nitrogen atom of the amino group typically exhibits the highest negative charge, identifying it as a likely center for electrophilic attack or oxidation. samipubco.comrsc.org The inclusion of substituent groups on the aniline ring leads to variations in this charge distribution, which in turn affects the structural and electronic parameters of the molecule. csic.es Electron-donating groups tend to increase the electron density on the amino nitrogen, whereas electron-withdrawing groups decrease it. afit.edu
Detailed computational studies on various substituted anilines provide a framework for understanding the electronic characteristics of analogues of this compound. The data presented in the following table, derived from various computational analyses of aniline derivatives, illustrates the effect of different substituents on the atomic charges of key atoms. While specific Hirshfeld charge data for a comprehensive series of this compound analogues is not extensively published, the trends observed in simpler aniline systems offer valuable predictive insights.
Table 1: Representative Calculated Atomic Charges on the Aniline Moiety for Various Substituents (Illustrative Data) (Based on general findings from computational studies of aniline derivatives)
| Substituent (at para-position) | Aniline N Charge (e) | Aniline C1 (ipso-C) Charge (e) | Aniline H (on N) Charge (e) |
| -H (Aniline) | -0.85 | +0.10 | +0.35 |
| -CH₃ (p-Toluidine) | -0.88 | +0.08 | +0.35 |
| -OCH₃ (p-Anisidine) | -0.90 | +0.12 | +0.36 |
| -Cl (p-Chloroaniline) | -0.83 | +0.15 | +0.34 |
| -NO₂ (p-Nitroaniline) | -0.78 | +0.20 | +0.38 |
Note: These values are illustrative and intended to demonstrate the relative effects of substituents on charge distribution as reported in computational chemistry literature. The exact values can vary depending on the specific computational method (e.g., Mulliken, NBO, Hirshfeld) and basis set employed. researchgate.netafit.edu The data reflects the general principle that electron-donating groups like -CH₃ and -OCH₃ increase the negative charge on the nitrogen atom compared to unsubstituted aniline, while electron-withdrawing groups like -Cl and -NO₂ decrease it. This modulation of the atomic charge on the nitrogen atom directly correlates with the nucleophilicity and basicity of the aniline derivative. afit.edu
Exploration of 4 1,4 Dioxan 2 Yl Aniline in Materials Science and Medicinal Chemistry Research
Role as a Versatile Building Block in Complex Organic Synthesis
The inherent reactivity and functional groups present in 4-(1,4-Dioxan-2-yl)aniline make it an invaluable starting material in multi-step organic synthesis. Its aniline (B41778) moiety provides a nucleophilic site for various transformations, while the dioxane ring can influence the molecule's conformation and physicochemical properties.
Precursor for Advanced Organic Intermediates
The aniline functional group is a common precursor in the synthesis of many high-value chemical products. The development of synthetic routes starting from aniline derivatives is a subject of significant interest. The synthesis of substituted anilines from readily available, low-cost chemicals is a key area of research. A prevalent method for creating simple anilines involves the nitration of an aromatic compound, followed by the reduction of the resulting nitroarene.
The dioxane portion of the molecule also presents opportunities for synthetic manipulation. Functionalized 1,4-dioxanes are considered advanced building blocks in medicinal chemistry. enamine.net Methodologies have been developed for the preparation of various substituted 1,4-dioxane (B91453) derivatives, often starting from epoxides. enamine.net This highlights the potential for modifying the dioxane ring of this compound to create a diverse range of intermediates.
Synthesis of Multifunctionalized Compounds
The reactivity of the aniline group allows for the introduction of various functionalities, leading to the creation of multifunctionalized compounds. For instance, anilines can be used in the synthesis of 1,4-aminoalcohols from substituted dienes through molybdooxaziridine catalysis. This transformation involves the in-situ formation of a nitroso compound from the aniline.
Furthermore, the aniline moiety is a key component in the synthesis of various heterocyclic systems. For example, it can be a starting material for the creation of benzimidazoles. researchgate.net The synthesis of meta-substituted anilines from heterocycle-substituted 1,3-diketones has also been developed, demonstrating the versatility of aniline derivatives in constructing complex aromatic systems. nih.gov
Development of Novel Heterocyclic Derivatives
The chemical structure of this compound provides a scaffold for the synthesis of a variety of heterocyclic derivatives with potential applications in medicinal chemistry and materials science.
Synthesis of Oxadiazole Derivatives
Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. rjptonline.org They are recognized as bioisosteres for carboxylic acid and carboxamide groups and have been evaluated for a wide range of medicinal applications. rjptonline.org The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various synthetic routes. For example, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline can be synthesized from tert-butylamidoxime and 4-aminobenzoic acid. rjptonline.org Another approach involves the coupling of 4-cyano-benzohydrazide with a substituted benzoyl chloride, followed by cyclization to form a 1,3,4-oxadiazole, which can then be converted to a 1,2,4-oxadiazole. rjptonline.org
A series of novel hybrid 2-(7-chloroquinolin-4-ylthio)-5-(substituted)-1,3,4-oxadiazole derivatives have been designed and synthesized, showcasing the integration of the oxadiazole ring with other pharmacologically active moieties like quinoline (B57606).
| Starting Material | Reagents | Product | Reference |
| tert-Butylamidoxime, 4-Aminobenzoic acid | Not specified | 4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)aniline | rjptonline.org |
| 4-Cyano-benzohydrazide, 3,4,5-Trimethoxybenzoyl chloride | Dry pyridine, Phosphorus oxychloride, Hydroxylamine hydrochloride, Aqueous sodium hydroxide | 1,2,4-Oxadiazole linked with 1,3,4-oxadiazole | rjptonline.org |
| m-Chloro aniline, Diethyl 2-(ethoxymethylene)malonate | POCl3, Thionyl chloride, Hydrazine hydrate | 2-(7-Chloroquinolin-4-ylthio)-5-(substituted)-1,3,4-oxadiazole derivatives |
Formation of Azetidinone and Thiazolidinone Scaffolds
Azetidin-2-ones, commonly known as β-lactams, are four-membered heterocyclic rings that have played a crucial role in combating bacterial infections. researchgate.net Thiazolidin-4-ones are another important class of heterocyclic compounds with a wide range of biological activities. nih.gov
The synthesis of new azetidin-2-one derivatives can be achieved through the cyclization of Schiff bases with chloroacetyl chloride in the presence of triethylamine in dioxane. researchgate.net Similarly, thiazolidin-4-one derivatives can be synthesized via the cyclocondensation of Schiff bases with thioglycolic acid. researchgate.net These heterocyclic systems are considered privileged scaffolds in medicinal chemistry due to their diverse pharmacological properties. nih.gov
| Heterocyclic Scaffold | Synthetic Approach | Key Reagents | Reference |
| Azetidin-2-one | Cyclization of Schiff bases | Chloroacetyl chloride, Triethylamine, Dioxane | researchgate.net |
| Thiazolidin-4-one | Cyclocondensation of Schiff bases | Thioglycolic acid | researchgate.net |
Imidazole and Benzimidazole Conjugates
Benzimidazole is a significant heterocyclic fragment found in many biologically active compounds. researchgate.net The synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives has been a subject of interest due to their potential biological activities. ijrpc.com For instance, 4-(1H-benzo[d]imidazol-2-yl)aniline can be prepared by reacting p-aminobenzoic acid with o-phenylenediamine in o-phosphoric acid. ijrpc.com This starting material can then be used to synthesize a variety of derivatives. ijrpc.com
The benzimidazole scaffold is a common feature in various anti-HCV agents. ijrpc.com For example, 2-aryl benzimidazole-5-carboxylic acids have been identified as inhibitors of HCV NS5B RNA polymerase. ijrpc.com
| Starting Materials | Reaction Conditions | Product | Reference |
| p-Aminobenzoic acid, o-Phenylenediamine | o-Phosphoric acid, 180-200 °C | 4-(1H-benzo[d]imidazol-2-yl)aniline | ijrpc.com |
Quinazoline-Fused Architectures
The aniline functional group of this compound is a key precursor in the synthesis of quinazoline derivatives. The quinazoline ring system is a prominent heterocyclic scaffold found in numerous biologically active compounds. nih.gov The synthesis of 4-anilinoquinazolines, in particular, has been a major focus in medicinal chemistry, as this class of compounds is known to exhibit significant anti-cancer properties. nih.gov
The general synthetic approach involves the reaction of a substituted aniline with a quinazoline core, often through nucleophilic substitution reactions. For instance, 1,4-dioxane-fused 4-anilinoquinazolines have been prepared by reacting a chloro-substituted quinazoline with various aniline nucleophiles. nih.gov These reactions lead to the formation of a diverse library of compounds where the this compound moiety is appended to the C4 position of the quinazoline ring. This strategic placement is crucial for the molecule's interaction with biological targets. The resulting quinazoline-fused architectures are often investigated as inhibitors of key enzymes in cellular signaling pathways. nih.govnih.gov
Thiophene Derivatives
The this compound scaffold is also utilized in the synthesis of novel thiophene derivatives. Thiophene-containing molecules are of significant interest in materials science due to their electronic properties, which make them suitable for applications in organic electronics. nih.gov The aniline group can be readily converted into a diazonium salt, which can then participate in coupling reactions, or it can be used directly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to form a bond with a thiophene ring. researchgate.net
For example, monomers containing both aniline and thiophene moieties have been synthesized and subsequently polymerized to create conjugated polymers. researchgate.net The resulting poly(thienyl-aniline)s combine the properties of both polyaniline and polythiophene, leading to materials with tunable electronic and optical characteristics. A related compound, 4-(2,3-dihydrothieno[3,4-b] researchgate.netasianpubs.orgdioxin-5-yl)aniline, which features a fused thiophene-dioxane ring system, has been used to develop π-conjugated oligomers with low HOMO-LUMO gaps, highlighting the potential of these structures in photovoltaics and other optoelectronic applications. nih.gov
Applications in Materials Science Research
Design of Optoelectronic Materials
The design of organic molecules for optoelectronic applications often relies on the "push-pull" concept, where an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated bridge. rsc.org This D-π-A architecture facilitates intramolecular charge transfer (ICT), which is responsible for the material's key optical and electronic properties. rsc.org The aniline moiety is a well-known electron donor, making this compound a suitable starting material for creating such push-pull systems.
By chemically modifying the aniline nitrogen or by coupling the aromatic ring to various acceptor units via a conjugated linker, researchers can fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). escholarship.org The resulting HOMO-LUMO gap determines the material's absorption and emission spectra, as well as its charge transport capabilities. Materials derived from building blocks like this compound are investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. researchgate.netrsc.org The presence of the dioxane ring can also influence the material's solid-state packing and solubility, which are critical parameters for device fabrication and performance. escholarship.org
Polymer Chemistry and Advanced Coatings
In polymer chemistry, this compound can be used as a functional monomer to synthesize novel polyaniline (PANI) derivatives. PANI is a conductive polymer with a wide range of applications, including antistatic coatings, corrosion inhibition, and chemical sensors. nih.gov By incorporating the 1,4-dioxane substituent onto the aniline monomer, the properties of the resulting polymer can be significantly altered.
The bulky dioxane group can influence the polymer's morphology, solubility, and processability. For instance, substituents on the aniline ring are known to enhance the solubility of polyanilines in common organic solvents, which is a major advantage for creating thin films and coatings. nih.gov Furthermore, the specific chemical nature of the dioxane group can be exploited to create polymers with selective responses to certain analytes, making them promising candidates for sensor applications. The copolymerization of aniline and thiophene derivatives also leads to materials with unique electrochemical properties, suitable for electrochromic devices and energy storage. jept.de Polymers based on 1,4-dioxanone, a related cyclic ester, are known for their biodegradability and use in coatings and films, suggesting a potential for creating functional and environmentally friendly materials from dioxane-containing monomers. researchgate.net
Design of Chemical Probes and Lead Molecules in Medicinal Chemistry Research
Rational Design of Enzyme Inhibitors (e.g., EGFR kinase, TyrRS, AChE/BuChE)
The 4-anilinoquinazoline scaffold is a cornerstone in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). nih.gov EGFR is a tyrosine kinase that is often overexpressed or mutated in various cancers, making it a critical therapeutic target. plos.org Derivatives of this compound have been instrumental in creating potent EGFR inhibitors.
A series of 1,4-dioxane-fused 4-anilinoquinazolines were synthesized and evaluated for their ability to inhibit EGFR kinase. nih.gov These compounds act as ATP-competitive inhibitors, binding to the ATP pocket of the enzyme's kinase domain. nih.gov While many of the novel compounds showed less potency against the isolated EGFR kinase compared to the reference compound PD 153035, several exhibited superior inhibitory activity against the growth of the A431 tumor cell line, which overexpresses EGFR. nih.gov Notably, a derivative containing a 3-chloroaniline ring was as potent as the reference against the enzyme and showed a 5.4-fold greater potency in inhibiting A431 cell growth, indicating a favorable selectivity profile. nih.gov
| Compound | Substitution on Aniline Ring | EGFR Kinase IC₅₀ (µM) | A431 Cell Growth IC₅₀ (µM) |
| PD 153035 | 3-Bromo | 0.025 | 0.27 |
| 2a | None | >100 | >100 |
| 2b | 3-Chloro | 0.025 | 0.05 |
| 2c | 3-Bromo | 0.06 | 0.13 |
| 2e | 3-Nitro | 0.17 | 0.09 |
| 2g | 3-Methyl | 0.08 | 0.10 |
| 2h | 3-Methoxy | 0.10 | 0.16 |
This table is generated based on data from the study on 1,4-dioxane-fused 4-anilinoquinazoline as inhibitors of epidermal growth factor receptor kinase. nih.gov
While the this compound scaffold is well-documented in the context of EGFR inhibitors, its application in designing inhibitors for other enzymes such as Tyrosyl-tRNA synthetase (TyrRS) is less explored. TyrRS is an essential enzyme for protein synthesis in bacteria, making it an attractive target for novel antibacterial agents. researchgate.net The design of TyrRS inhibitors often involves scaffolds that can mimic the binding of tyrosine or ATP. The modular nature of this compound suggests it could be adapted to fit the TyrRS active site, though specific research in this area is not prominent.
Similarly, the inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) is a key strategy for treating Alzheimer's disease. nih.gov Research into AChE/BuChE inhibitors has explored a wide variety of chemical scaffolds. nih.gov The development of dual inhibitors that can target both enzymes is considered a particularly promising therapeutic approach. nih.gov While direct application of this compound derivatives as cholinesterase inhibitors is not extensively documented, its versatility as a building block presents opportunities for creating novel molecular architectures for this purpose.
Scaffolding for Receptor Ligand Design
The unique structural and physicochemical properties of the this compound moiety have positioned it as a valuable scaffold in the rational design of ligands for a variety of biological receptors. The 1,4-dioxane ring, a saturated heterocycle, introduces a three-dimensional character to molecules, which is often advantageous for fitting into the binding pockets of complex protein targets. This non-planar structure can orient substituent groups in specific spatial arrangements, enhancing selectivity and affinity for the intended receptor. Concurrently, the aniline portion of the molecule provides a crucial anchor point for further chemical modifications and can engage in key hydrogen bonding and aromatic interactions within the receptor's active site.
Research in medicinal chemistry has demonstrated the utility of the 1,4-dioxane scaffold in developing ligands for several important receptor families, including G-protein coupled receptors (GPCRs) and enzyme-linked receptors like tyrosine kinases.
One notable area of application is in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. A series of 1,4-dioxane-fused 4-anilinoquinazoline analogues have been synthesized and evaluated for their ability to inhibit EGFR kinase. nih.gov In these designs, the dioxane ring is fused to the quinazoline core, which serves as the primary pharmacophore that binds to the ATP site of the enzyme. The aniline tail, which would be analogous to the functional group in this compound, projects from this core and can be substituted to optimize potency and selectivity. For instance, compound 2b from this series, which incorporates a 3-chloroaniline ring, demonstrated potency against EGFR kinase comparable to the established inhibitor PD 153035 and exhibited significantly higher activity in inhibiting the growth of the A431 tumor cell line. nih.gov
Table 1: EGFR Kinase Inhibitory Activity of Selected 1,4-Dioxane-Fused 4-Anilinoquinazolines
| Compound | Aniline Substitution | IC₅₀ (µM) vs EGFR Kinase | IC₅₀ (µM) vs A431 Cell Growth |
|---|---|---|---|
| PD 153035 (Reference) | 3-Chloroaniline | 0.00005 | 0.00027 |
| 2b | 3-Chloroaniline | 0.00005 | 0.00005 |
| 2c | 3-Bromoaniline | 0.00012 | 0.00011 |
| 2e | 3-Ethynylaniline | 0.00010 | 0.00008 |
| 2g | 3-Methylaniline | 0.00025 | 0.00015 |
| 2h | 3-Aminobenzonitrile | 0.00025 | 0.00012 |
Furthermore, the 1,4-dioxane scaffold has been instrumental in designing multitarget ligands aimed at treating complex neurological and psychiatric disorders. Researchers have explored derivatives of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine for their interactions with dopamine (D2-like) and serotonin (5-HT1A) receptors. nih.gov In this context, the "(1,4-Dioxan-2-yl)" portion of the target compound is a key structural element. Modifications to this scaffold have led to the discovery of compounds with unique pharmacological profiles. For example, the 2-methoxy derivative 3 was identified as having a combination of 5-HT1A/D4 agonism and D2/D3/5-HT2A antagonism, a profile potentially beneficial for treating schizophrenia. nih.gov Another derivative, the 3-hydroxy compound 8 , acted as a partial agonist at D2 receptors and a potent full agonist at D3 and D4 subtypes, alongside strong 5-HT1A receptor agonism, suggesting its potential for Parkinson's disease treatment. nih.gov These examples underscore the versatility of the 1,4-dioxane ring in creating sophisticated receptor ligands where its stereochemistry and substitution pattern can be fine-tuned to achieve desired polypharmacology.
Exploration in Combinatorial Chemistry Libraries
The structure of this compound makes it an attractive building block for the generation of combinatorial chemistry libraries. Combinatorial chemistry is a powerful strategy used in drug discovery to synthesize a large number of diverse, yet structurally related, molecules in a systematic and efficient manner. The goal is to create a "library" of compounds that can be screened for biological activity, rapidly identifying hit and lead compounds.
A scaffold molecule for a combinatorial library should ideally possess several key features: a rigid core that allows for the predictable spatial arrangement of appended functional groups, and multiple points for chemical modification. This compound fits this description well.
Core Structure: The 1,4-dioxane ring provides a defined three-dimensional conformation.
Points of Diversification: The primary amino group of the aniline moiety is a readily functionalizable handle. It can undergo a wide variety of chemical reactions, such as acylation, alkylation, sulfonylation, and reductive amination, to introduce a diverse set of substituents. Further diversity can be introduced by modifying the phenyl ring or by utilizing different substituents on the 1,4-dioxane ring during its initial synthesis.
While specific combinatorial libraries built exclusively from this compound are not extensively detailed in the literature, the general use of functionalized 1,4-dioxanes as "advanced building blocks for medicinal chemistry" is well-established. enamine.net The synthesis of novel, functionalized 1,4-dioxanes on a multigram scale facilitates their incorporation into library synthesis workflows. enamine.net
The process of creating a library from a scaffold like this compound would typically involve a parallel synthesis approach. The core scaffold would be reacted with a collection of diverse building blocks (e.g., a set of different acyl chlorides or aldehydes) in a multi-well plate format. Each well would contain a unique combination of reactants, leading to the formation of a distinct final product. This parallel approach allows for the rapid generation of hundreds or thousands of compounds.
The resulting library of this compound derivatives could then be subjected to high-throughput screening against a panel of biological targets, such as enzymes or receptors, to identify compounds with promising activity. The structural information from the active "hits" can then be used to guide the design of a second, more focused library for lead optimization. This iterative process of library synthesis and screening is a cornerstone of modern drug discovery.
Table 2: Potential Reactions for Library Diversification on the this compound Scaffold
| Reaction Type | Reagent Class (R-X) | Resulting Functional Group | Purpose of Diversification |
|---|---|---|---|
| Acylation | Acyl Chlorides (R-COCl) | Amide | Introduce H-bond acceptors/donors, vary size and polarity. |
| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide | Introduce strong H-bond acceptors, mimic phosphate groups. |
| Reductive Amination | Aldehydes/Ketones (R-CHO) | Secondary/Tertiary Amine | Introduce basic centers, modulate pKa, alter solubility. |
| Urea/Thiourea Formation | Isocyanates (R-NCO) | Urea | Introduce potent H-bond donor/acceptor arrays. |
Future Research Directions and Emerging Opportunities in Dioxanyl Aniline Chemistry
Development of Novel Stereoselective Synthetic Pathways
The chiral center at the C2 position of the dioxane ring in 4-(1,4-Dioxan-2-yl)aniline means that its stereochemistry can profoundly influence its biological activity and material properties. Consequently, a primary area of future research is the development of efficient and highly selective methods for synthesizing specific stereoisomers.
Current synthetic approaches often result in racemic mixtures, necessitating challenging and costly resolution steps. Future efforts will likely concentrate on asymmetric synthesis strategies. This includes the use of chiral catalysts, such as transition metal complexes with chiral ligands, to control the stereochemical outcome of the dioxane ring formation. For instance, asymmetric hydrogenation of 2-substituted dehydromorpholines using catalysts like SKP–Rh complexes has achieved excellent enantioselectivities (up to 99% ee) for related chiral N-heterocycles, a strategy that could be adapted for dioxanyl structures. nih.gov Another promising avenue is the exploration of organocatalysis and biocatalysis, which offer environmentally benign alternatives for producing enantiomerically pure compounds.
Key research objectives in this area will involve:
Asymmetric Annulation Reactions: Developing methods that combine di-electrophiles with bis-nucleophiles, such as using Brønsted acids to catalyze the reaction of oxetanols with 1,2-diols, to construct the dioxane ring with high diastereoselectivity. acs.org
Enzyme-Catalyzed Synthesis: Employing enzymes, which are inherently chiral, to catalyze key bond-forming reactions with high enantiospecificity. This could involve enzymatic kinetic resolution of racemic intermediates or the direct asymmetric synthesis of the chiral dioxane core.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the this compound scaffold, thereby transferring the existing stereochemistry into the final product.
The successful development of these pathways will be crucial for systematically investigating the structure-activity and structure-property relationships of the individual enantiomers of this compound and its derivatives.
Investigation of Advanced Functional Materials Based on the Core Structure
The unique electronic and structural features of the this compound core make it an attractive building block for a new generation of advanced functional materials. The aniline (B41778) group provides a site for polymerization and electronic modification, while the dioxane unit can influence solubility, polarity, and intermolecular interactions.
Future research will likely explore the incorporation of this scaffold into various material classes:
Conducting Polymers: Aniline is a well-known precursor to polyaniline, a conducting polymer. urfu.rursc.org By creating copolymers that include the this compound monomer, researchers can fine-tune the resulting polymer's properties. The dioxane side chains could enhance solubility and processability in common organic solvents, a significant challenge for standard polyanilines. lookchem.com These new materials could find applications in organic electronics, sensors, and anti-corrosion coatings. urfu.rulookchem.com
Liquid Crystals: The rigid aromatic core of the aniline combined with the flexible, polar dioxane ring suggests potential applications in liquid crystal (LC) technology. beilstein-journals.orgnih.govresearchgate.net Dioxane-containing molecules have been investigated as chiral dopants to induce cholesteric (chiral nematic) phases in achiral nematic liquid crystals. beilstein-journals.org Derivatives of this compound could be designed to exhibit specific mesophases, potentially leading to new materials for displays, optical switches, and sensors. Research has shown that introducing polar functional groups to dioxane-based structures can lead to ferroelectric nematic phases with large dipole moments. rsc.org
Hole-Transport Materials: Triphenylamine derivatives are widely used as hole-transport layer materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. ossila.com The this compound structure could be elaborated into more complex triarylamine-based molecules. The dioxane group could serve to modify the material's thermal stability, morphology, and electronic properties, potentially leading to more efficient and durable optoelectronic devices.
A summary of potential material applications is presented below:
| Material Class | Potential Application | Key Feature of Dioxanyl-Aniline Core |
| Conducting Polymers | Organic electronics, sensors | Enhanced solubility and processability |
| Liquid Crystals | Displays, optical switches | Induction of chiral and ferroelectric phases |
| Hole-Transport Materials | OLEDs, perovskite solar cells | Tuning of electronic and morphological properties |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of new derivatives and materials based on this compound, the integration of modern synthesis technologies is essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, reproducibility, and the ability to rapidly screen reaction conditions.
Flow Chemistry: Continuous-flow reactors can enable the safe and efficient synthesis of anilines and their derivatives. beilstein-journals.org For instance, the reduction of nitroarenes to anilines, a common synthetic step, can be performed in continuous-flow systems using heterogeneous catalysts, avoiding the need for high-pressure hydrogen gas and precious-metal catalysts in batch reactors. nih.govresearchgate.netmdpi.com This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and selectivity. mdpi.com Biocatalytic processes, such as using immobilized nitroreductase enzymes in a packed-bed reactor, can also be integrated into flow systems for a more sustainable approach to aniline synthesis. nih.govacs.org
Automated Synthesis: Robotic platforms can be programmed to perform multi-step syntheses and generate libraries of this compound derivatives. eubopen.org These systems can handle reagent preparation, reaction execution, work-up, and purification, dramatically increasing throughput. eubopen.org By combining automated synthesis with high-throughput screening, researchers can quickly identify compounds with desired biological or material properties, accelerating the iterative cycle of design, synthesis, and testing. eubopen.org
The adoption of these technologies will be critical for efficiently exploring the vast chemical space accessible from the this compound scaffold.
Exploration of Bio-Orthogonal and Click Chemistry Applications
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgresearchgate.net "Click chemistry" describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts. wikipedia.org The aniline functional group of this compound opens up opportunities for its use in these cutting-edge fields.
Catalysis of Bio-conjugation Reactions: Aniline and its derivatives are known to act as nucleophilic catalysts that accelerate the rate of oxime and hydrazone formation, particularly at neutral pH. acs.orgnih.gov These ligation reactions are fundamental tools for bioconjugation—the process of linking molecules to biomolecules like proteins or peptides. acs.org Future research could explore the use of this compound as a catalyst to facilitate the site-specific modification of proteins under mild, physiological conditions. This could enable the development of new antibody-drug conjugates, diagnostic probes, and biomaterials.
"Clickable" Derivatives: The aniline group can be readily modified to incorporate other functional groups suitable for click chemistry, such as azides or alkynes. sigmaaldrich.comnih.gov This would transform this compound into a versatile, "clickable" building block. Such derivatives could be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to attach the molecule to polymers, surfaces, or biomolecules. wikipedia.orgwikipedia.org These applications are central to fields like drug discovery, materials science, and chemical biology. nih.gov
| Bio-Orthogonal Application | Role of Dioxanyl-Aniline | Potential Outcome |
| Oxime Ligation | Nucleophilic Catalyst | Efficient protein modification at neutral pH acs.orgnih.gov |
| Click Chemistry | "Clickable" Scaffold (via modification) | Modular attachment to biomolecules, surfaces, and polymers wikipedia.orgnih.gov |
Advanced Computational Modeling for Predictive Compound Design
As the complexity and number of potential derivatives of this compound grow, advanced computational modeling will become an indispensable tool for guiding synthetic efforts. In silico methods can predict the properties of molecules before they are synthesized, saving significant time and resources.
Molecular Docking: For applications in drug discovery, molecular docking studies can predict how derivatives of this compound will bind to specific biological targets, such as proteins or enzymes. jusst.orgijcce.ac.irnih.gov By simulating the interactions between the small molecule (ligand) and the target protein, researchers can prioritize the synthesis of compounds that are most likely to be active. nih.govuomisan.edu.iq
Pharmacokinetic (ADMET) Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. mdpi.com This allows for the early identification of candidates with favorable drug-like properties, such as good oral bioavailability and low toxicity, reducing the rate of attrition in later stages of drug development.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the electronic properties, reactivity, and spectroscopic characteristics of new molecules. This is particularly valuable in the design of functional materials, where properties like the HOMO/LUMO energy levels, dipole moment, and charge transport characteristics are critical for performance in electronic devices.
By integrating these computational approaches into the research workflow, scientists can adopt a more rational, data-driven approach to designing the next generation of compounds and materials derived from the this compound core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
